molecular formula C19H17NO3S2 B4961588 4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one

4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4961588
M. Wt: 371.5 g/mol
InChI Key: WWRQRCQAZUUESW-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one is a compound that belongs to the thiazolone class of compounds. It has been the subject of much research due to its potential applications in the field of medicine. In

Scientific Research Applications

The compound 4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been the subject of much research due to its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer cell growth, and microbial growth.
Biochemical and Physiological Effects:
The compound 4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce cancer cell growth, and inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments is its broad range of potential applications. However, one limitation is that the compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is to further investigate the compound's anti-inflammatory properties and its potential use in treating inflammatory diseases such as arthritis. Another direction is to explore the compound's anti-cancer properties and its potential use in cancer therapy. Additionally, future research could focus on improving the synthesis method of the compound to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with 2-(benzyloxy)-3-methoxybenzaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then treated with methylthioacetic acid to yield the final compound.

properties

IUPAC Name

(4Z)-4-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-22-16-10-6-9-14(11-15-18(21)25-19(20-15)24-2)17(16)23-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRQRCQAZUUESW-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C(=O)SC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C\3/C(=O)SC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one

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